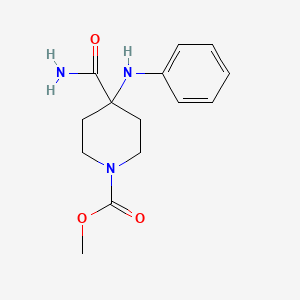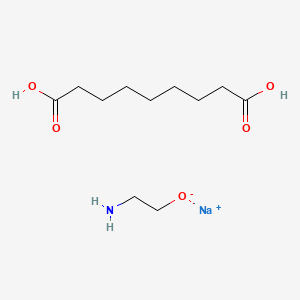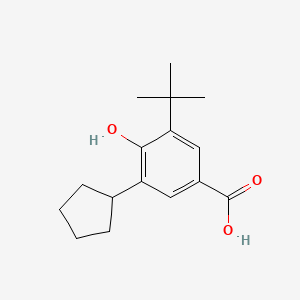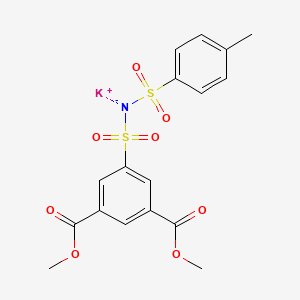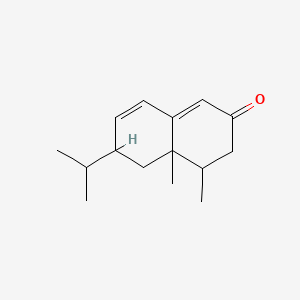
4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused ring structure, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the naphthalene ring system through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro structure.
Isopropylation and Methylation: Introduction of isopropyl and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are critical factors in these processes.
Análisis De Reacciones Químicas
Types of Reactions
4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to fully saturated derivatives using hydrogen gas and metal catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: The parent compound with a simpler structure.
Tetralin: A tetrahydro derivative of naphthalene.
Isopropylnaphthalene: A naphthalene derivative with an isopropyl group.
Uniqueness
4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one is unique due to its specific substitution pattern and tetrahydro structure, which impart distinct chemical and physical properties compared to other naphthalene derivatives.
Propiedades
Número CAS |
94201-75-9 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
4,4a-dimethyl-6-propan-2-yl-3,4,5,6-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h5-6,8,10-12H,7,9H2,1-4H3 |
Clave InChI |
JTDZJRBVWBCEDX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C=C2C1(CC(C=C2)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


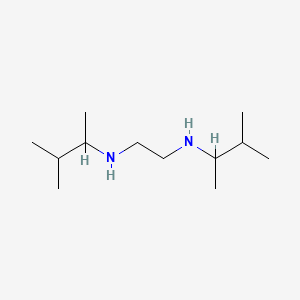

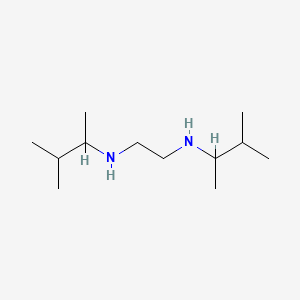
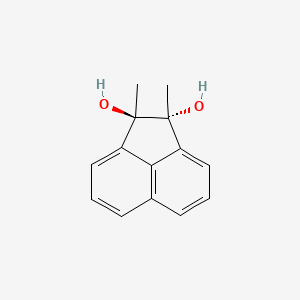
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

